

overcoming solubility issues of N,N-Bis(3-aminopropyl)methylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>N,N-Bis(3-aminopropyl)methylamine</i>
Cat. No.:	B090873

[Get Quote](#)

Technical Support Center: N,N-Bis(3-aminopropyl)methylamine

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for **N,N-Bis(3-aminopropyl)methylamine** (CAS No. 105-83-9). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile polyamine in their work. As a Senior Application Scientist, my goal is to provide not just solutions, but a foundational understanding of the chemical principles governing its behavior, enabling you to anticipate and resolve challenges proactively. **N,N-Bis(3-aminopropyl)methylamine**, hereafter referred to as BAPMA, is a valuable building block in applications ranging from polymer synthesis to the development of pharmaceutical intermediates and diagnostic reagents^{[1][2][3]}. While it is highly soluble in water, its behavior in complex experimental systems can present challenges. This guide addresses the most common solubility-related issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental solubility characteristics of BAPMA?

Answer: BAPMA is a triamine, featuring two primary amine groups and one tertiary amine group within its structure[3]. This makes it a polar, hygroscopic, and strongly basic compound[4]. Its most notable characteristic is its complete miscibility with water at standard conditions[5]. This high aqueous solubility is attributed to the multiple amine functionalities, which readily form hydrogen bonds with water molecules. It is also reported to be soluble in various organic solvents[6].

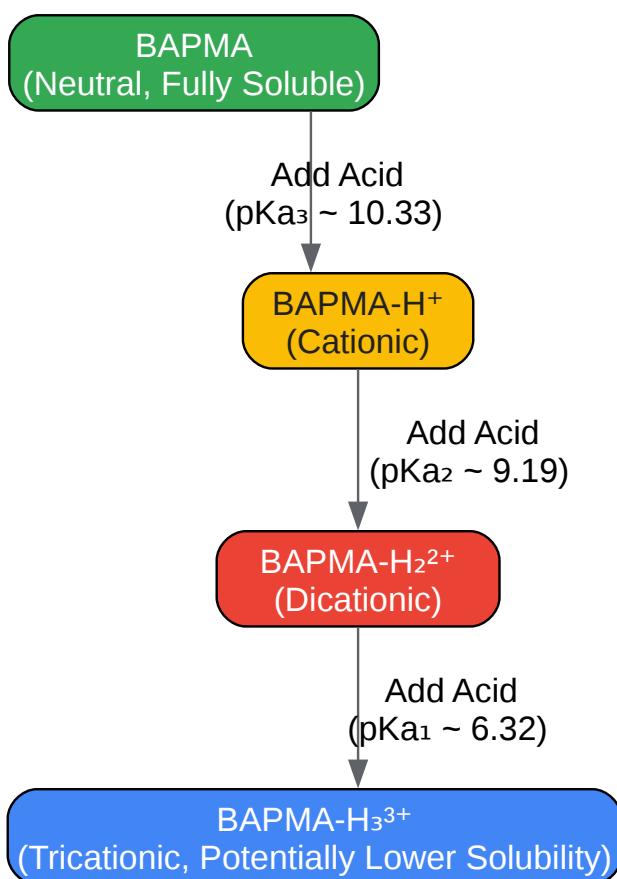
Understanding these basic properties is the first step in troubleshooting. If you are seeing insolubility in a purely aqueous system, it is highly likely that other factors, such as pH or the presence of other solutes, are at play.

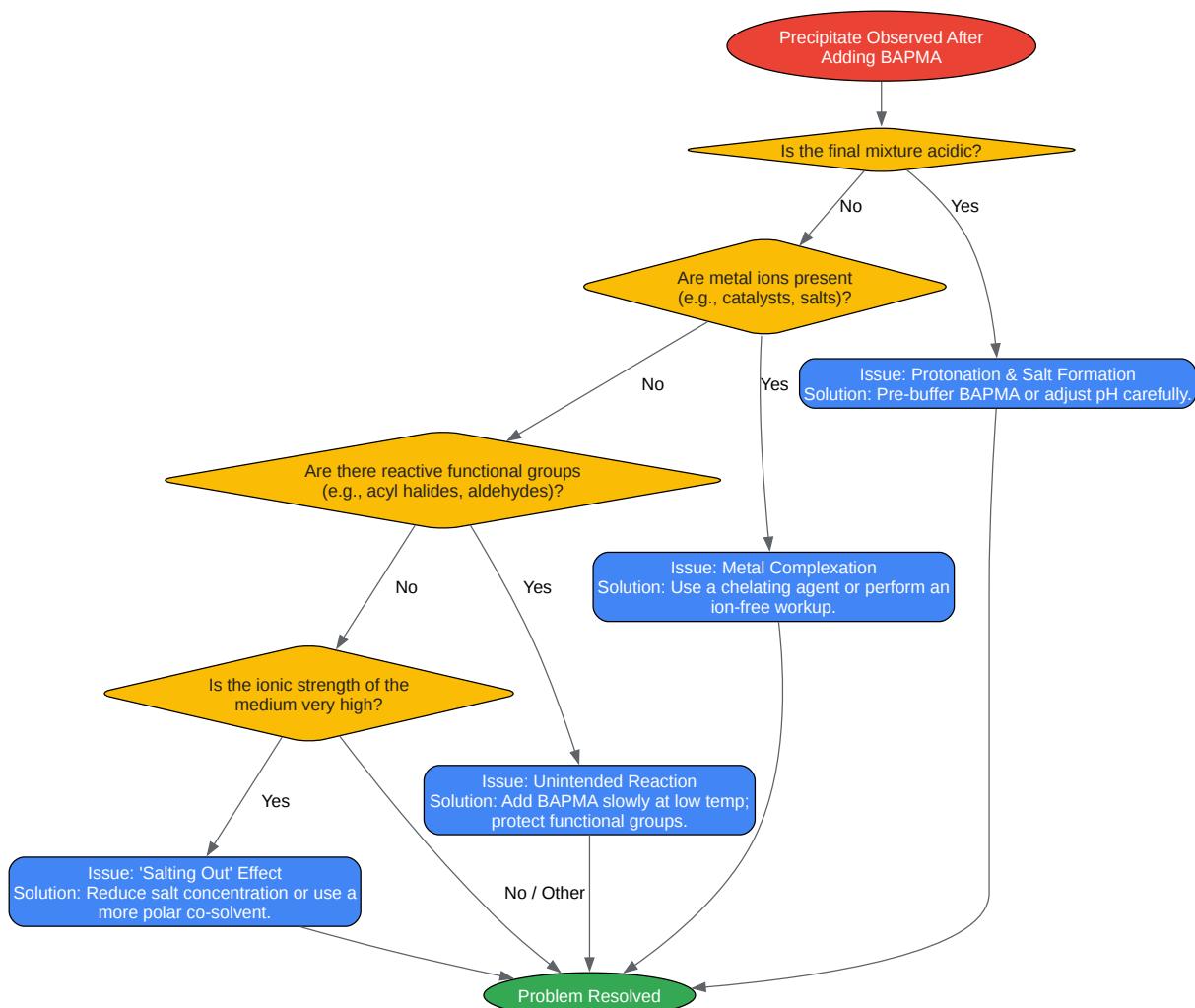
Property	Value	Source
CAS Number	105-83-9	[5]
Molecular Formula	C ₇ H ₁₉ N ₃	[5]
Molecular Weight	145.25 g/mol	
Appearance	Colorless to pale yellow liquid	[6]
Density	~0.901 g/mL at 25 °C	[7]
Water Solubility	Completely miscible (1000 g/L at 20°C)	[5][8]
pKa Values (at 30°C)	pK ₁ : 6.32 (+3), pK ₂ : 9.19 (+2), pK ₃ : 10.33 (+1)	[5][8]

Q2: My BAPMA solution became cloudy or formed a precipitate after I added an acid to lower the pH. What is happening?

Answer: This is a classic issue rooted in the polybasic nature of BAPMA. The molecule has three amine groups, each with a distinct pKa value, which represents the pH at which the

amine is 50% protonated[5][8]. As you add acid and lower the pH, you are sequentially protonating these amine groups, converting them into their ammonium salt forms ($R-NH_3^+$).


Causality: While the neutral BAPMA molecule is highly water-soluble, its fully or partially protonated salts can have different solubility profiles. The formation of a precipitate upon acidification suggests that the specific ammonium salt formed is less soluble than the free base under your experimental conditions (e.g., in the presence of certain counter-ions from your acid or buffer). The molecule transitions from a neutral, hydrogen-bond-accepting species to a multiply-charged cationic species. This significant change in polarity and charge distribution can lead to precipitation, especially if the counter-ion (e.g., sulfate, phosphate) forms a less soluble salt with the protonated BAPMA.


pH > 11

pH ~ 9.2-10.3

pH ~ 6.3-9.2

pH < 6

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for precipitation in complex mixtures.

Breakdown of Potential Causes:

- pH-Induced Precipitation: As discussed in Q2, an acidic component in your mixture could be protonating the BAPMA, causing its salt to precipitate.
- Metal Complexation: Polyamines are excellent chelating agents for metal ions. If your reaction mixture contains metal catalysts (e.g., Pd, Cu, Ni) or metal salts, BAPMA can form insoluble coordination complexes.
- Unintended Reactions: BAPMA is a potent nucleophile. It will react with electrophilic functional groups like acid chlorides, anhydrides, isocyanates, and epoxides. The resulting product (e.g., a polyamide) may be insoluble in the reaction medium.
- "Salting Out": If your solution has a very high concentration of dissolved salts (high ionic strength), the water molecules become highly structured around the salt ions, reducing the amount of "free" water available to solvate the BAPMA. This can effectively "squeeze" the BAPMA out of the solution, causing it to separate or precipitate. This is a common phenomenon when working with concentrated buffer solutions.

References

- Ataman Kimya. BIS-(3-AMINOPROPYL)METDYLAMINE. [\[Link\]](#)
- PubChem. **N,N-bis(3-aminopropyl)methylamine**. [\[Link\]](#)
- Oakwood Chemical. **N,N-bis(3-Aminopropyl)methylamine**. [\[Link\]](#)
- LookChem. **N,N-Bis(3-aminopropyl)methylamine**. [\[Link\]](#)
- Cheméo. Chemical Properties of 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl- (CAS 105-83-9). [\[Link\]](#)
- Wikipedia. Polyamine. [\[Link\]](#)
- Quora. What various factors affect the solubility of polymers?. [\[Link\]](#)
- Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [\[Link\]](#)
- NC State University Libraries. 10. Solubility parameters of polymers. [\[Link\]](#)
- PubChemLite. **N,n-bis(3-aminopropyl)methylamine** (C7H19N3). [\[Link\]](#)
- NIST. 1,3-Propanediamine, N-(3-aminopropyl)-N-methyl-. [\[Link\]](#)
- University of Rochester, Department of Chemistry. Solvent: methylamine. [\[Link\]](#)
- IUPAC-NIST Solubility Data Series. 80 1. Methanamine (methylamine); CH₃N; [74-89-5] N-Methylmethanamine (dimethylamine); C₂H₇N. [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Routes and Chemical Properties of **N,N-Bis(3-aminopropyl)methylamine**. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. nbino.com [nbino.com]
- 2. products.bASF.com [products.bASF.com]
- 3. nbino.com [nbino.com]
- 4. Polyamine - Wikipedia [en.wikipedia.org]
- 5. 105-83-9 CAS MSDS (N,N-Bis(3-aminopropyl)methylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CAS 105-83-9: Bis(3-aminopropyl)methylamine | CymitQuimica [cymitquimica.com]
- 7. N,N-Bis(3-aminopropyl)methylamine | 105-83-9 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [overcoming solubility issues of N,N-Bis(3-aminopropyl)methylamine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090873#overcoming-solubility-issues-of-n-n-bis-3-aminopropyl-methylamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com